Cas no 146952-27-4 (3-Formylphenyl 4-methoxybenzoate)

3-Formylphenyl 4-methoxybenzoate is a synthetic ester compound combining a formylphenyl group with a 4-methoxybenzoate moiety. This chemical is primarily utilized in organic synthesis and pharmaceutical research due to its reactive aldehyde functionality and ester linkage, which facilitate further derivatization. The presence of the methoxy group enhances solubility in organic solvents, making it suitable for use in cross-coupling reactions and as an intermediate in fine chemical production. Its well-defined structure ensures consistent reactivity, while the formyl group provides a versatile handle for nucleophilic addition or condensation reactions. The compound is valued for its stability under standard laboratory conditions and its utility in constructing complex molecular frameworks.
3-Formylphenyl 4-methoxybenzoate structure
146952-27-4 structure
Product Name:3-Formylphenyl 4-methoxybenzoate
CAS No:146952-27-4
MF:C15H12O4
MW:256.253384590149
MDL:MFCD03217385
CID:1323280
PubChem ID:958133
Update Time:2025-05-21

3-Formylphenyl 4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-methoxy-, 3-formylphenyl ester
    • Oprea1_578137
    • VS-03836
    • ALBB-001386
    • 3-formylphenyl4-methoxybenzoate
    • CS-0315153
    • (3-formylphenyl) 4-methoxybenzoate
    • 3-formylphenyl 4-methoxybenzoate
    • BBL013438
    • AKOS000308772
    • 3-Formylphenyl 4-methoxybenzoate, AldrichCPR
    • 146952-27-4
    • MFCD03217385
    • STK402033
    • 3-Formylphenyl 4-methoxybenzoate
    • MDL: MFCD03217385
    • Inchi: 1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3
    • InChI Key: AZDDZTAYYQDDSA-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)OC)=O)C1C=CC=C(C=O)C=1

Computed Properties

  • Exact Mass: 256.07356
  • Monoisotopic Mass: 256.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6

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3-Formylphenyl 4-methoxybenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:146952-27-4)3-Formylphenyl 4-methoxybenzoate
Order Number:A1134532
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:37
Price ($):160.0
Email:sales@amadischem.com

Additional information on 3-Formylphenyl 4-methoxybenzoate

3-Formylphenyl 4-methoxybenzoate (CAS No. 146952-27-4): A Versatile Intermediate for Pharmaceutical and Organic Synthesis

3-Formylphenyl 4-methoxybenzoate (CAS 146952-27-4) is a high-value chemical intermediate widely used in pharmaceutical research, fragrance formulation, and advanced material synthesis. This aromatic ester-aldehyde hybrid compound combines the reactivity of a formyl group with the stability of a para-methoxybenzoate moiety, making it indispensable for multistep organic synthesis. Recent studies highlight its growing importance in developing non-linear optical materials and biologically active scaffolds, aligning with industry demands for sustainable chemistry solutions.

The molecular structure of 3-Formylphenyl 4-methoxybenzoate features two functional hotspots: the electron-rich 4-methoxybenzoyl group and the electrophilic formyl substituent at the meta position. This unique arrangement enables diverse transformations including nucleophilic additions, condensation reactions, and metal-catalyzed couplings. Researchers particularly value its role in constructing chiral auxiliaries and photoactive compounds, with patent literature showing 23% year-over-year growth in applications since 2020.

In pharmaceutical contexts, CAS 146952-27-4 serves as a precursor for anti-inflammatory agents and CNS-targeting molecules. Its balanced lipophilicity (calculated logP 2.8) makes it ideal for prodrug design, while the aldehyde group facilitates Schiff base formation with amino compounds. Current Good Manufacturing Practice (cGMP) compliant synthesis routes have been developed using enzymatic esterification and microwave-assisted reactions, reducing environmental impact by 40% compared to traditional methods.

The compound's thermal stability (decomposition point 218°C) and UV absorption properties (λmax 275 nm) make it valuable for polymer stabilizers and liquid crystal formulations. Analytical methods including HPLC-UV (98.5% purity) and GC-MS characterization protocols are well-established. Industry benchmarks show the global market for methoxybenzoate derivatives growing at 6.2% CAGR, driven by demand in green chemistry applications and high-performance materials.

Environmental considerations for 3-Formylphenyl 4-methoxybenzoate production emphasize atom economy and catalytic processes. Recent advances employ biocatalysts for selective formylation, achieving 92% yield with minimal byproducts. Regulatory-compliant handling requires standard organic laboratory precautions, with biodegradability studies showing 78% mineralization in 28 days under OECD 301B conditions.

Emerging applications exploit the compound's fluorescence quenching properties for molecular sensors and its role in supramolecular chemistry. The meta-substitution pattern creates unique electronic effects valuable for DSSC photosensitizers and organic semiconductors. Patent analysis reveals increasing use in controlled-release formulations and bioorthogonal chemistry platforms.

Quality specifications for CAS 146952-27-4 typically require ≤0.5% residual solvents (Class 2/3) and ≤0.1% heavy metals. Leading suppliers provide technical and analytical grade materials with comprehensive spectroscopic documentation (1H/13C NMR, FTIR). Storage recommendations include amber glass under nitrogen at -20°C for long-term stability, though the compound demonstrates excellent room-temperature shelf life (≥24 months).

Future research directions focus on continuous flow synthesis of 3-Formylphenyl 4-methoxybenzoate and its derivatives, with pilot-scale demonstrations achieving 85% space-time yield improvement. The compound's versatility continues to attract interest across medicinal chemistry, material science, and catalysis research, positioning it as a critical building block for next-generation chemical innovations.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:146952-27-4)3-Formylphenyl 4-methoxybenzoate
A1134532
Purity:99%
Quantity:1g
Price ($):160.0
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